

Spectroscopic Profile of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropyrimidine-5-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropyrimidine-5-carbonitrile** (CAS No: 1753-50-0), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed predicted spectroscopic data (NMR, IR, MS) and the experimental protocols for their acquisition.

Compound Overview

2-Chloropyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula $C_5H_2ClN_3$ and a molecular weight of 139.54 g/mol .^[1] Its structure, featuring a pyrimidine ring substituted with a chloro group and a nitrile group, makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is crucial for its identification and quality control.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following data are predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **2-Chloropyrimidine-5-carbonitrile** are presented below.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.1	Singlet	H-4, H-6

Note: The two protons on the pyrimidine ring (H-4 and H-6) are chemically equivalent and are expected to appear as a single, sharp signal downfield due to the electron-withdrawing effects of the nitrogen atoms, the chloro group, and the nitrile group.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~162	C-2
~158	C-4, C-6
~115	C-5
~114	-C≡N

Note: The carbon atoms in the pyrimidine ring are significantly deshielded. The carbon bearing the chloro group (C-2) is expected at a characteristic chemical shift. The nitrile carbon appears in the typical region for cyano groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for **2-Chloropyrimidine-5-carbonitrile** are summarized in the following table.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2230	Strong	C≡N stretch (nitrile)
~1600-1550	Medium-Strong	C=N and C=C ring stretching
~1400-1300	Medium	In-ring skeletal vibrations
~850-750	Strong	C-Cl stretch

Note: The most prominent peaks are expected to be the strong absorption from the nitrile group and the bands corresponding to the pyrimidine ring and the carbon-chlorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For **2-Chloropyrimidine-5-carbonitrile**, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment
139/141	High	[M] ⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes)
112/114	Medium	[M - HCN] ⁺
104	Medium	[M - Cl] ⁺
77	Medium	[C ₄ H ₂ N ₂] ⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate 3:1 intensity ratio. The fragmentation pattern is predicted to involve the loss of small, stable molecules like HCN and the chlorine radical.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloropyrimidine-5-carbonitrile** in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a spectral width of 0-12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to 0-200 ppm.
 - Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
 - Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

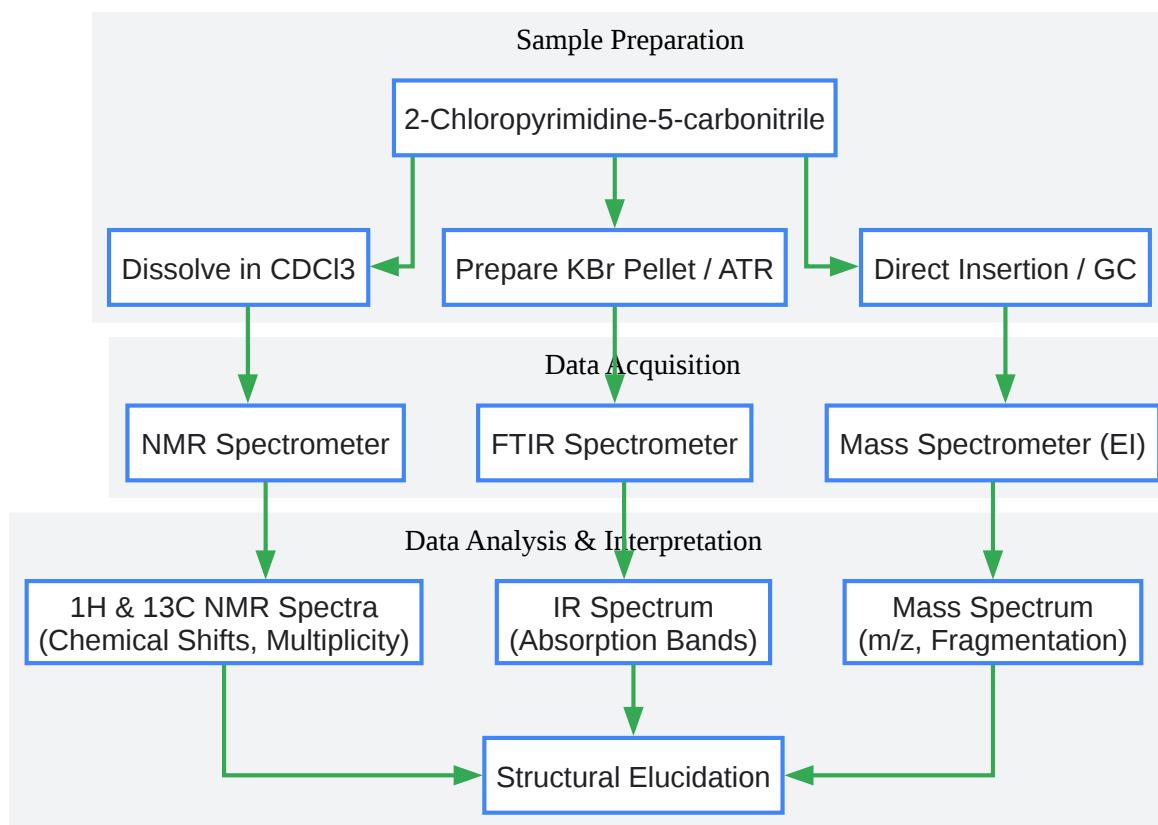
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Scan the mid-infrared range from 4000 to 400 cm^{-1} .
 - Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Ionization and Analysis:
 - Bombard the sample with electrons at a standard energy of 70 eV to induce ionization and fragmentation.
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - Detect the ions and record their mass-to-charge ratio (m/z).
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z .

Workflow Visualization

The logical flow for the spectroscopic analysis of **2-Chloropyrimidine-5-carbonitrile** is depicted in the following diagram.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2-chloropyrimidine-5-carbonitrile - CAS:1753-50-0 - Abovchem [abovchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloropyrimidine-5-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154651#spectroscopic-data-for-2-chloropyrimidine-5-carbonitrile-nmr-ir-ms>

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